![molecular formula C7H11NO7S B7819575 4-Nitrotoluene-2-sulfonic acid dihydrate](/img/structure/B7819575.png)
4-Nitrotoluene-2-sulfonic acid dihydrate
Overview
Description
4-Nitrotoluene-2-sulfonic acid dihydrate is a useful research compound. Its molecular formula is C7H11NO7S and its molecular weight is 253.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrotoluene-2-sulfonic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrotoluene-2-sulfonic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalyst in Oxidation Reactions
4-Nitrotoluene-2-sulfonic acid dihydrate has been investigated for its role as a substrate in catalyzed oxidation reactions. A study demonstrated its use in the liquid-phase oxidation to produce 4,4′-dinitrostilbene-2,2′-disulfonic acid with high yield and purity (Gao, Zhang, Yang, & Huang, 2000).
2. Material in Nonlinear Optical Crystals
Research has explored the development of single crystals of 4-nitrotoluene-2-sulphonic acid dihydrate for nonlinear optical applications. These crystals were studied for their lattice parameters, molecular interactions, NMR spectral analysis, optical properties, and frequency conversion properties (Sangeetha, Prasad, & Mathammal, 2018).
3. Solubility Studies in Chemical Processes
Studies have been conducted on the solubility of 4-nitrotoluene-2-sulfonic acid in various solvent mixtures, providing essential data for optimizing industrial processes involving this compound (Yang, Xia, Zhang, Zhang, & Zhang, 2013).
4. Recycling and Environmental Considerations
Investigations into recycling processes have focused on the oxidation of 4-nitrotoluene-2-sulfonic acid and the economic and environmental benefits of recycling alkaline mother liquids in these processes (Guoliang, 2006).
5. Anaerobic Decomposition in Supercritical Water
Research has been conducted on the anaerobic decomposition of 4-nitrotoluene-2-sulfonic acid in sub- and supercritical water, exploring the kinetics and reaction rates at different temperatures and pressures. This study provides insights into the treatment of non-biodegradable compounds (Rogacki & Zawadzka, 2017).
properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S.2H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;;/h2-4H,1H3,(H,11,12,13);2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSVPYCTFCYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrotoluene-2-sulfonic acid dihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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